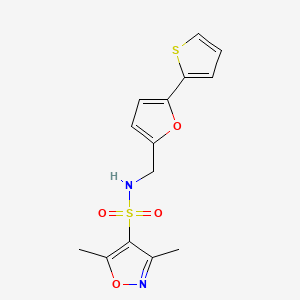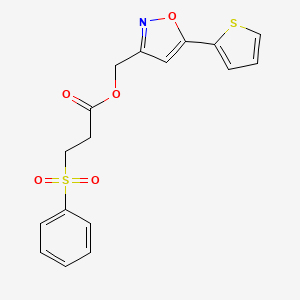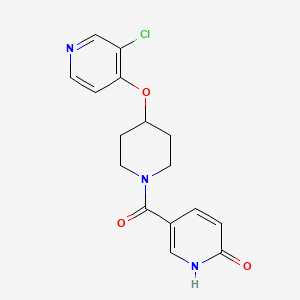![molecular formula C15H15N3O3 B2499257 N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide CAS No. 860648-88-0](/img/structure/B2499257.png)
N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corrosion Inhibition Analysis
The study on the corrosion inhibition characteristics of N'-[(1E)-(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide (HMIH) demonstrated its effectiveness in preventing mild steel corrosion in an acidic environment. The efficiency of HMIH as a corrosion inhibitor increased with the concentration but decreased with rising temperature. The compound's adsorption on the steel surface followed Langmuir's adsorption isotherm, suggesting a strong and uniform adsorption process. The mixed-type inhibition behavior was confirmed through potentiodynamic polarization measurements. Additionally, the passive film formed by HMIH on the steel surface was characterized using FTIR spectra and SEM, providing insights into the molecular interactions at play during corrosion inhibition .
Molecular Structure and Interaction Analysis
The molecular docking and structural activity studies of various isonicotinohydrazide derivatives, including those with methoxy and hydroxy substitutions, revealed their ability to bind with double-stranded DNA. The binding interactions were spontaneous and significant, as evidenced by the binding constant and free energy change. The methoxy-substituted isonicotinohydrazides interacted with the DNA helix via groove binding, while other derivatives showed intercalation modes. These findings were supported by UV-spectroscopy and molecular docking studies, indicating the potential of these compounds for antitumor applications, despite a lack of substantial antibacterial and antifungal activities .
Crystal Structure Determination
The crystal structure of a Schiff base related to the compound of interest was determined, revealing a trans configuration around the C=N double bond and a dihedral angle between the benzene and pyridine rings. The crystal structure was stabilized by intermolecular hydrogen bonds, forming layers parallel to the ac plane. This structural information is crucial for understanding the compound's stability and potential interactions with other molecules. The compound also exhibited potential antibacterial activities, which could be of interest for further pharmacological studies .
Physical and Chemical Properties Analysis
The synthesis of Schiff base compounds, including those with methoxy substitutions, was achieved through condensation reactions. The characterization of these compounds involved various spectroscopic techniques, and their crystal structures were determined using X-ray diffraction. The molecules displayed trans configurations with respect to the C=N double bonds, and their crystal packing involved intermolecular hydrogen bonds, which could influence their physical properties and reactivity. These findings contribute to a deeper understanding of the physical and chemical properties of isonicotinohydrazide derivatives .
Applications De Recherche Scientifique
Corrosion Inhibition
N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide (HIH) demonstrates corrosion inhibition characteristics on mild steel in acidic environments. Investigations using weight loss, potentiodynamic polarization, and impedance techniques show increased inhibition efficiency with higher inhibitor concentration but reduced efficiency at elevated temperatures. The adsorption obeys Langmuir’s adsorption isotherm, indicating its potential in industrial applications for corrosion protection (Shanbhag et al., 2008).
Complexation Study with Samarium
Research on the complexation of samarium with organic ligands, including N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide, highlights its significance in the development of new pharmacological agents. The ligands show moderate to significant biological activity against bacteria and fungi, underscoring their potential in medical and biological applications (Omar (Al-Ahdal) et al., 2020).
Nonlinear Optical Properties
The compound exhibits promising nonlinear optical properties, making it a candidate for optical device applications such as optical limiters and switches. Studies using single beam z-scan techniques reveal the potential of this compound in advanced optical technologies (Naseema et al., 2010).
Inhibition of Alkaline Phosphatase and Ecto-5′-nucleotidase
N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide shows inhibitory activity against enzymes implicated in various diseases, including cancers and vascular calcifications. This highlights its potential in pharmaceutical research for developing new therapeutic agents (Channar et al., 2017).
Mécanisme D'action
Target of Action
The primary target of N’-[(1E)-(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide is 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway by interacting with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This could lead to a decrease in the production of fatty acids, which are essential components of the cell membrane and also serve as energy storage molecules.
Pharmacokinetics
Based on its chemical structure, it is predicted to have a density of1.23±0.1 g/cm3 . The compound’s bioavailability, distribution, metabolism, and excretion are areas of ongoing research.
Result of Action
The inhibition of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme could lead to a disruption in the fatty acid biosynthesis pathway . This could potentially result in a decrease in the production of fatty acids, affecting the integrity of the cell membrane and energy storage in the organism.
Propriétés
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-5-methylphenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-7-11(8-13(21-2)14(10)19)9-17-18-15(20)12-3-5-16-6-4-12/h3-9,19H,1-2H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOVWYVJAYNSBM-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2499177.png)



![N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2499183.png)
![4-[[(4-bromobenzoyl)amino]methyl]-N-[2-(cyclohexen-1-yl)ethyl]benzamide](/img/structure/B2499186.png)
![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2499187.png)


![Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2499190.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2499191.png)

![4-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2499195.png)
